N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a dimethylsulfamoyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Bromination of Benzothiazole: The starting material, 1,3-benzothiazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position of the benzothiazole ring.
Formation of Benzamide Derivative: The brominated benzothiazole is then reacted with 4-(dimethylsulfamoyl)benzoic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position of the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in the presence of a suitable solvent (e.g., DMF, DMSO) and a base (e.g., NaH, KOH).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of oxidized products such as sulfoxides or sulfones.
Reduction Reactions: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives and their interactions with biological macromolecules.
Materials Science:
Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, in the context of its anticancer activity, the compound may inhibit the activity of key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(6-bromo-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide: This compound has a similar benzothiazole core but differs in the substitution pattern on the benzamide moiety. The presence of difluoro groups may impart different physicochemical properties and biological activities.
N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide: This compound features a cyclopropane ring instead of the dimethylsulfamoyl group, which may affect its reactivity and interactions with biological targets.
N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide: The presence of a chlorine atom on the benzamide moiety may influence the compound’s chemical stability and biological activity.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFVXQDJWBGWFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362027 | |
Record name | N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5918-22-9 | |
Record name | N-(6-Bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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